molecular formula C10H14N2 B15060101 N-cyclobutyl-5-methylpyridin-2-amine

N-cyclobutyl-5-methylpyridin-2-amine

Cat. No.: B15060101
M. Wt: 162.23 g/mol
InChI Key: BCUYAYCBYZONTB-UHFFFAOYSA-N
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Description

N-Cyclobutyl-5-methylpyridin-2-amine (CAS 1248957-85-8) is a high-purity chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.24 g/mol . This organonitrogen compound features a pyridine ring, a key heterocyclic structure frequently found in marketed drugs, and a cyclobutyl group, a cycloalkyl amine motif of growing importance in medicinal chemistry . Compounds containing the pyridine scaffold are prevalent in drug discovery, constituting a significant portion of recently approved pharmaceuticals . The cyclobutyl group is increasingly explored in drug design for its ability to improve pharmacokinetic properties and target selectivity. It is found in several FDA-approved drugs targeting areas such as oncology and neurological diseases . Researchers should note that while cycloalkyl amines can be subject to metabolic activation, this potential must be evaluated on a case-by-case basis within the broader context of the molecule's structure and metabolism . This product is strictly labeled For Research Use Only . It is intended for laboratory research and development applications, such as in vitro testing and as a building block in synthetic chemistry. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclobutyl-5-methylpyridin-2-amine

InChI

InChI=1S/C10H14N2/c1-8-5-6-10(11-7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,11,12)

InChI Key

BCUYAYCBYZONTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2CCC2

Origin of Product

United States

Synthetic Methodologies for N Cyclobutyl 5 Methylpyridin 2 Amine and Its Derivatives

Precursor Synthesis and Derivatization Strategies for 5-Methylpyridin-2-amine

The foundational precursor, 5-methylpyridin-2-amine, can be synthesized through several established methodologies, primarily starting from 3-methylpyridine (B133936) (3-picoline).

One classical method is the Chichibabin amination reaction . This reaction involves the direct amination of a pyridine (B92270) ring using sodium amide (NaNH₂). When 3-methylpyridine is subjected to Chichibabin conditions, a mixture of isomers is typically formed, with 2-amino-3-methylpyridine (B33374) being the major product and the desired 2-amino-5-methylpyridine (B29535) as a minor product. google.comgoogle.com The reaction is generally carried out in an inert solvent like xylene or toluene (B28343) at elevated temperatures. google.comwikipedia.orgchemistnotes.com Modifications to the classical Chichibabin reaction, such as conducting the reaction under pressure and with the addition of ammonia, have been explored to influence the product distribution and yield. google.comgoogle.com

A more regioselective approach involves the use of 3-methylpyridine-1-oxide as the starting material. This method provides a more controlled route to the desired 2-amino-5-methylpyridine. The general strategy involves the activation of the pyridine ring through N-oxidation. The resulting 3-methylpyridine-1-oxide can then be reacted with an electrophilic compound in the presence of a trialkylamine to form an ammonium (B1175870) salt intermediate. google.comgoogle.com Subsequent treatment of this intermediate with a strong acid, such as hydrogen bromide, leads to the formation of 2-amino-5-methylpyridine in good yields. google.comgoogle.comchemicalbook.com This process avoids the isomeric mixture issue often encountered with the direct amination of 3-methylpyridine.

Another synthetic pathway to obtain 2-aminopyridines from pyridine N-oxides involves a one-pot reaction using activating agents like Ts₂O in the presence of an amine, followed by deprotection. nih.gov This method offers a mild alternative to traditional amination procedures.

The derivatization of the resulting 5-methylpyridin-2-amine can be achieved through various reactions targeting the amino group, which will be discussed in the subsequent sections focusing on N-cyclobutyl functionalization.

Starting MaterialReagentsKey IntermediatesProductReported YieldReference(s)
3-Methylpyridine1. NaNH₂σ-adduct2-Amino-5-methylpyridine (minor product)Varies google.comgoogle.comgoogle.comwikipedia.orgchemistnotes.com
3-Methylpyridine-1-oxide1. Trialkylamine, Electrophile (e.g., Phosgene, Thionyl chloride) 2. HBrTrialkyl-(5-methyl-pyridin-2-yl)ammonium salt2-Amino-5-methylpyridineUp to 95% google.comgoogle.comchemicalbook.com
Pyridine N-oxide (general)1. Ts₂O, t-BuNH₂ 2. TFAN-tert-butyl-2-aminopyridine2-Aminopyridine (B139424)High yields nih.gov

Synthetic Routes for N-Cyclobutyl Functionalization

Once 5-methylpyridin-2-amine is obtained, the introduction of the cyclobutyl group onto the nitrogen atom can be accomplished through several synthetic strategies. Two prominent methods for this transformation are Buchwald-Hartwig amination and reductive amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This methodology can be applied to couple 5-methylpyridin-2-amine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or tosylate. Alternatively, a halogenated pyridine precursor, such as 2-chloro-5-methylpyridine (B98176) or 2-bromo-5-methylpyridine, can be coupled with cyclobutylamine (B51885). The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., NaOtBu).

Reductive amination offers another viable route. This method involves the reaction of 5-methylpyridin-2-amine with cyclobutanone (B123998) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then reduced to the desired N-cyclobutyl-5-methylpyridin-2-amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. Amine-borane complexes, such as 2-picoline-borane, have also been reported as effective reagents for reductive aminations. researchgate.netsemanticscholar.orgorganic-chemistry.orgorgsyn.org

Starting MaterialsReagentsMethodProduct
2-Halo-5-methylpyridine + CyclobutylaminePd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu)Buchwald-Hartwig AminationThis compound
5-Methylpyridin-2-amine + CyclobutanoneReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, 2-picoline-borane)Reductive AminationThis compound

Catalytic Approaches in the Formation of N-alkyl-substituted Pyridin-2-amines

Catalysis plays a crucial role in the efficient and selective synthesis of N-alkyl-substituted pyridin-2-amines. As mentioned previously, the palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. nih.gov The choice of ligand is critical for the success of this reaction, influencing the reaction rate, yield, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. rsc.org

Beyond palladium, other transition metals have been explored for N-alkylation reactions. Ruthenium-based catalysts, for instance, have been utilized for the N-alkylation of aromatic amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating both the oxidation and reduction steps. While this method is more commonly applied to the synthesis of N-benzyl or other simple alkyl amines, its principles could potentially be adapted for N-cyclobutylation using cyclobutanol, although this would likely require specific catalyst development.

The general conditions for palladium-catalyzed N-alkylation of 2-aminopyridines are summarized in the table below.

Catalyst SystemLigandBaseSolventTemperatureReference(s)
Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP, etc.NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110 °C nih.gov
Ru complexesPhosphine ligandsBaseVariesVaries rsc.org

Stereoselective Synthesis and Chiral Resolution of Analogues

The synthesis of enantiomerically pure analogues of this compound, where chirality might be introduced on the cyclobutyl ring or at a substituent on the pyridine ring, requires stereoselective methods.

Chiral resolution is a technique used to separate a racemic mixture of enantiomers. This can be accomplished through several methods:

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomers have different physical properties and can be separated by crystallization.

Enzymatic resolution utilizes enzymes, such as lipases, which can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers. researchgate.netnih.govmdpi.com

Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative technique for separating enantiomers. mdpi.comnih.goveijppr.commdpi.comresearchgate.net The choice of the chiral stationary phase is crucial for achieving good separation.

MethodPrincipleKey Reagents/Materials
Classical ResolutionFormation and separation of diastereomeric saltsChiral resolving agents (e.g., tartaric acid, mandelic acid)
Enzymatic ResolutionEnantioselective enzymatic transformationEnzymes (e.g., lipases), Acylating agents
Chiral ChromatographyDifferential interaction with a chiral stationary phaseChiral HPLC column (CSP)

Spectroscopic and Structural Characterization of N Cyclobutyl 5 Methylpyridin 2 Amine Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-cyclobutyl-5-methylpyridin-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough structural elucidation.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the cyclobutyl substituent. The chemical shifts are influenced by the electronic effects of the amino group and the methyl substituent on the pyridine ring.

Based on data for 2-amino-5-methylpyridine (B29535), the aromatic protons are expected in the range of δ 6.0-8.0 ppm. chemicalbook.com The proton at position 6 (H-6) would likely appear as a doublet, being the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom. The proton at position 4 (H-4) would likely be a doublet of doublets, and the proton at position 3 (H-3) a doublet. The methyl protons are anticipated to resonate as a singlet at approximately δ 2.1-2.3 ppm. chemicalbook.com

The cyclobutyl protons would present a more complex pattern. The methine proton attached to the nitrogen (N-CH) is expected to be the most downfield of this group, likely appearing as a multiplet. The remaining methylene (B1212753) protons of the cyclobutyl ring would likely appear as overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-67.8 - 8.0d~2.0
H-47.1 - 7.3dd~8.5, 2.0
H-36.3 - 6.5d~8.5
N-CH (cyclobutyl)4.0 - 4.5m-
CH₃2.1 - 2.3s-
CH₂ (cyclobutyl)1.6 - 2.5m-

Note: This is a predictive table based on analogue data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the pyridine ring carbons are particularly informative. Based on data for 2-amino-5-methylpyridine, the carbon bearing the amino group (C-2) is expected to be the most downfield, followed by C-6. chemicalbook.com The methyl-substituted carbon (C-5) and the other ring carbons (C-3 and C-4) would appear at intermediate chemical shifts. The methyl carbon itself would be found in the upfield region.

The cyclobutyl carbons would also have characteristic shifts, with the methine carbon attached to the nitrogen (N-CH) being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-6145 - 149
C-4135 - 139
C-5120 - 124
C-3105 - 109
N-CH (cyclobutyl)50 - 55
CH₂ (cyclobutyl)25 - 35
CH₂ (cyclobutyl)15 - 20
CH₃17 - 20

Note: This is a predictive table based on analogue data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in assigning the protons of the pyridine ring by tracing the connectivity from H-3 to H-4 and the long-range coupling to H-6. It would also help to delineate the complex spin system of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already established proton assignments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Vibrational and electronic spectroscopy provide complementary information to NMR for a full structural characterization.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. For this compound, key vibrational bands are expected. A characteristic N-H stretching vibration should appear in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* transitions. For this compound, absorption maxima are expected in the UV region, likely with two main bands characteristic of the aminopyridine chromophore. Based on data for other aminopyridines, these transitions would likely occur around 250-300 nm. nih.gov

Mass Spectrometric Characterization and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental formula of the compound.

The fragmentation pattern would likely involve the loss of the cyclobutyl group, leading to a significant fragment ion corresponding to the 2-amino-5-methylpyridine cation. Further fragmentation of the pyridine ring could also be observed.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. While no crystal structure for this compound is available, the crystal structure of the closely related 2-amino-5-methylpyridine has been reported. iucr.org This known structure provides a solid foundation for predicting the molecular geometry and packing of the target compound.

The crystal structure of 2-amino-5-methylpyridine reveals a planar pyridine ring. iucr.org It is expected that this compound would also feature a largely planar pyridinamine core. The cyclobutyl group would adopt a puckered conformation. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the secondary amine proton and the pyridine nitrogen atom, similar to the hydrogen bonding patterns observed in crystalline 2-amino-5-methylpyridine. iucr.orgresearchgate.net

Analysis of Molecular Conformations and Isomerism

The three-dimensional arrangement of atoms and the potential for different isomeric forms are critical to understanding the chemical behavior of this compound and its analogues. The conformational flexibility and the possibility of tautomerism are key aspects of their structural chemistry.

Molecular Conformations

Theoretical studies and experimental data on analogous N-substituted aminopyridines suggest a non-planar molecular geometry. For instance, in related 2-N-phenylaminopyridine derivatives, the phenyl ring is typically twisted out of the plane of the pyridine ring. nih.gov A similar situation is expected for this compound, where the cyclobutyl group is rotated with respect to the pyridinamine plane. This rotation minimizes steric repulsion and leads to a more stable, lower-energy conformation.

Key dihedral angles, such as the one defined by the C(pyridine)-N(amino)-C(cyclobutyl)-C(cyclobutyl) chain, would be crucial in defining the predominant conformation. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to determine these geometric parameters and the energy differences between various possible conformations. nih.gov

Isomerism

This compound and its analogues can exhibit different types of isomerism, primarily rotational isomerism (conformational isomerism) and tautomerism.

Conformational Isomerism:

Due to the rotation around the C(pyridine)-N(amino) bond, different rotational isomers (rotamers) can exist. The energy barrier to this rotation determines the stability and interconversion rate of these rotamers. For pyridin-2(1H)-imine, a related compound, studies have explored the energy barriers for N-inversion, which is a pathway for isomerization between (E) and (Z) isomers. researchgate.net While not a direct equivalent, this highlights the energetic considerations for conformational changes around the exocyclic nitrogen in such systems.

Tautomerism:

A significant aspect of the isomerism of 2-aminopyridine (B139424) derivatives is the potential for amino-imino tautomerism. The this compound can, in principle, exist in equilibrium with its imino tautomer, 1-cyclobutyl-5-methyl-1,2-dihydropyridin-2-imine.

Studies on related compounds, such as N-(5-methylpyridin-2-yl)acridin-9-amine, have shown that both amino and imino tautomers can coexist, with the preferred form being influenced by the solvent's polarity and its ability to form specific interactions. nih.gov For most simple 2-aminopyridines, the amino form is generally more stable. However, substitution on the exocyclic nitrogen can influence this equilibrium. The presence of the cyclobutyl group may shift the equilibrium, although the amino form is still expected to be the predominant tautomer under normal conditions. Spectroscopic techniques are essential for identifying the presence and relative abundance of these tautomeric forms.

The following table summarizes the key isomeric and conformational features discussed:

FeatureDescriptionExpected Outcome for this compound
Overall Geometry The spatial arrangement of the pyridine and cyclobutyl rings.Non-planar, with the cyclobutyl group twisted relative to the pyridine ring to minimize steric hindrance.
Rotational Isomerism Isomers arising from rotation around the C-N single bond linking the pyridine ring and the amino nitrogen.Existence of different rotamers is likely, with a specific conformation being energetically favored.
Tautomerism Constitutional isomerism involving the migration of a proton.Potential for amino-imino tautomerism, with the amino form expected to be the major species.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. For N-cyclobutyl-5-methylpyridin-2-amine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to find the minimum energy structure. researchgate.net

Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. ijret.orgnih.gov A smaller gap suggests higher reactivity. For aminopyridine derivatives, the HOMO is typically localized on the aminopyridine ring, while the LUMO distribution can vary depending on the substituents. researchgate.netijret.org The molecular electrostatic potential (MEP) map is another useful tool that visualizes the electron density and helps identify regions prone to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Aminopyridine Derivative

ParameterValue
HOMO Energy-5.31 eV
LUMO Energy-0.27 eV
HOMO-LUMO Gap5.04 eV
Dipole Moment2.5 D

Note: The data in this table is representative of a similar aminopyridine derivative and is intended for illustrative purposes. nih.gov

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net

The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net For this compound, characteristic vibrational modes would include:

N-H stretching vibrations of the amino group.

C-H stretching vibrations of the methyl and cyclobutyl groups, as well as the pyridine (B92270) ring.

Pyridine ring stretching and bending modes. researchgate.net

Vibrations associated with the cyclobutane (B1203170) ring.

Theoretical calculations of vibrational spectra for related aminopyridine derivatives have shown good agreement with experimental data, validating the computational approach. researchgate.netnih.gov

Table 2: Selected Calculated Vibrational Frequencies for a Substituted Aminopyridine

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3547
N-H Symmetric Stretch3451
C-H Aromatic Stretch3190
C≡N Stretch (in related nicotinonitriles)2207
C=N Ring Stretch1550-1690

Note: This data is based on calculations for similar aminopyridine structures and serves as an example. researchgate.netnih.govekb.eg

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a molecule might interact with its biological target.

In the context of this compound, molecular docking studies would involve identifying a potential protein target and analyzing its binding site. The analysis focuses on the types of interactions that can be formed between the ligand and the amino acid residues in the binding pocket. These interactions can include:

Hydrogen bonds: The amino group of the pyridine ring is a potential hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.govnih.gov

Hydrophobic interactions: The cyclobutyl and methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding site. ru.nl The puckered nature of the cyclobutane ring can allow it to fit into specific hydrophobic pockets. ru.nl

Pi-pi stacking: The aromatic pyridine ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking simulations generate multiple possible binding poses of the ligand in the receptor's active site, which are then scored based on their predicted binding affinity. The results can predict the most likely binding mode and provide a binding energy value, which is an estimate of the strength of the interaction. researchgate.net For aminopyridine derivatives, docking studies have been successfully used to elucidate their binding to various protein targets. nih.govnih.gov The specific orientation of the cyclobutyl group can significantly influence the binding mode and affinity, as it can introduce conformational constraints and provide additional hydrophobic contacts. ru.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Electronic descriptors: Dipole moment, partial charges, HOMO and LUMO energies.

Steric descriptors: Molecular weight, volume, and surface area.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

A 3D-QSAR study, which considers the three-dimensional properties of the molecules, could provide further insights into the structural requirements for activity. nih.gov By analyzing the QSAR model, it is possible to identify which molecular features are most important for the desired biological effect. This information can then be used to design new molecules with improved activity. While specific QSAR models for this compound are not available, the methodology has been widely applied to other classes of pyridine-containing compounds. nih.gov

2D and 3D QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of novel compounds and in optimizing lead structures.

For compounds structurally related to this compound, such as various substituted aminopyridines, both 2D and 3D QSAR models have been developed to elucidate the key structural requirements for their biological activities. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the methodologies applied to similar scaffolds are directly relevant.

2D-QSAR models for related pyridine derivatives often utilize topological, electronic, and physicochemical descriptors to correlate with biological activity. These descriptors can include molecular weight, logP (lipophilicity), molar refractivity, and various electronic parameters.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. For a series of aminopyridine analogs, these models can highlight the importance of steric and electrostatic fields around the molecule for its interaction with a biological target. For instance, a hypothetical CoMFA model for a series of analogs including this compound might indicate that bulky substituents at the amino group are favorable for activity, while electronegative groups on the pyridine ring could be detrimental.

A study on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors successfully constructed 3D-QSAR models with good predictive ability, indicating the utility of this approach for similar pyridine-containing compounds. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, leveraging machine learning and statistical methods, is employed to forecast the biological activity of compounds like this compound. These models are trained on datasets of known active and inactive compounds to identify patterns that correlate chemical structures with specific biological effects.

For aminopyridine derivatives, predictive models can be developed to estimate their potential as enzyme inhibitors, receptor antagonists, or other therapeutic agents. These models often incorporate a wide range of molecular descriptors, from simple 2D properties to complex 3D conformational features. The development of robust QSAR models with high predictability has been demonstrated for various classes of compounds, including those with heterocyclic cores similar to this compound. mdpi.com

The predictive power of these models allows for the virtual screening of large compound libraries to identify potential hits with desired biological activities, thereby accelerating the drug discovery process. A computational study on 2-Amino 5-Methyl Pyridine, a structurally related compound, utilized such approaches to evaluate its drug-like properties. researchgate.net

Below is an illustrative table showcasing the types of descriptors that would be used in a predictive QSAR model for this compound and its analogs.

Descriptor TypeExample DescriptorsPotential Impact on Biological Activity
Topological Molecular Connectivity Indices, Wiener IndexRelates to the size and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesInfluences electrostatic interactions with the target.
Physicochemical LogP, Molar Refractivity, Polar Surface AreaGoverns absorption, distribution, metabolism, and excretion (ADME) properties.
Steric (3D) Sterimol Parameters, Molecular VolumeDetermines the fit of the molecule into the binding pocket of the target.
Electrostatic (3D) Partial Charges, Electrostatic PotentialGuides the orientation of the molecule within the binding site.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the calculation of binding energetics. mdpi.com

Conformational Sampling and Stability

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or when bound to a protein target. The cyclobutyl group, in particular, can adopt various puckered conformations, and MD simulations can reveal the relative stability of these conformers and the energy barriers between them.

Binding Free Energy Calculations (e.g., MM-GBSA)

A key application of MD simulations in drug design is the calculation of the binding free energy between a ligand and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the binding affinity of a ligand to a receptor. mdpi.com

This method involves running an MD simulation of the protein-ligand complex and then calculating the free energy of binding by considering the molecular mechanics energies, solvation free energies (calculated using the Generalized Born model), and the surface area energies.

For this compound, MM-GBSA calculations could be employed to predict its binding affinity to a specific target protein. The results can be further broken down into contributions from individual residues in the binding pocket, providing insights into the key interactions that drive binding. This information is invaluable for the rational design of more potent analogs. Studies on similar heterocyclic compounds have successfully used MM-GBSA to validate docking results and understand binding interactions. nih.gov

An illustrative table of results from a hypothetical MM-GBSA calculation for the binding of this compound to a target protein is shown below.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-20.5
Polar Solvation Energy (ΔG_pol)35.8
Non-polar Solvation Energy (ΔG_nonpol)-5.1
Binding Free Energy (ΔG_bind) -35.0

Pharmacological Profile and Biological Activities Preclinical Studies

Enzyme Inhibition Studies

Leishmania Cleavage and Polyadenylation Specificity Factor (CPSF3) Endonuclease Inhibition

Currently, there is no publicly available preclinical data from peer-reviewed scientific literature or patent databases that specifically investigates the inhibitory activity of N-cyclobutyl-5-methylpyridin-2-amine against the Leishmania Cleavage and Polyadenylation Specificity Factor (CPSF3) endonuclease.

Nitric Oxide Synthase (NOS) Inhibition

No specific preclinical studies detailing the inhibitory effects of this compound on Nitric Oxide Synthase (NOS) isoforms have been identified in the public domain. While research has been conducted on other 2-aminopyridine (B139424) derivatives as NOS inhibitors, data for this particular compound is not available.

In Vitro Antimicrobial Activity

No specific in vitro studies on the antimycobacterial activity of this compound against Mycobacterium tuberculosis have been found in the reviewed scientific literature.

Preclinical data regarding the in vitro anti-HIV activity of this compound is not available in the public scientific record.

In Vitro Anticancer Activity

There are no specific published preclinical studies that have evaluated the in vitro anticancer activity of this compound against any cancer cell lines.

Preclinical In Vivo Efficacy Models

Preclinical in vivo models are essential for evaluating the therapeutic potential of new chemical entities. These models use laboratory animals to simulate human diseases and predict efficacy. For a compound like this compound, with a structure suggestive of potential central nervous system or anti-inflammatory activity, a standard battery of tests would be employed.

Rodent Models of Central Nervous System (CNS) Disorders (e.g., anxiety, depression, psychosis)

To assess the potential effects of a compound on CNS disorders, researchers utilize a variety of validated rodent models that mimic specific symptoms of human conditions like anxiety, depression, and psychosis. These models are designed to induce behavioral changes in animals that are analogous to those seen in patients, and the reversal of these behaviors by a test compound can indicate therapeutic potential.

Despite a thorough search, no specific data was found on the evaluation of this compound in these models. The table below describes common models used to test for anxiolytic, antidepressant, and antipsychotic properties.

Disorder Rodent Model Typical Endpoints Measured
Anxiety Elevated Plus Maze (EPM)Time spent in open vs. closed arms, number of entries into open arms.
Light-Dark Box TestTime spent in the light compartment, number of transitions between compartments.
Marble Burying TestNumber of marbles buried by the rodent.
Depression Forced Swim Test (FST)Duration of immobility, swimming, and climbing behavior.
Tail Suspension Test (TST)Duration of immobility when suspended by the tail.
Chronic Unpredictable Stress (CUS)Anhedonia (measured by sucrose (B13894) preference), changes in body weight, coat state.
Psychosis Amphetamine-Induced HyperlocomotionReversal of increased locomotor activity induced by psychostimulants.
Prepulse Inhibition (PPI) of StartleRestoration of the normal sensorimotor gating response disrupted by agents like phencyclidine (PCP) or ketamine.

Animal Models of Pain and Inflammation

Animal models are critical for identifying and characterizing the analgesic (pain-relieving) and anti-inflammatory properties of novel compounds. These models involve inducing a controlled inflammatory response or a painful stimulus to assess the ability of a test substance to alleviate these symptoms.

No in vivo studies detailing the efficacy of this compound in pain and inflammation models are currently available in the scientific literature. Standard models for these indications are outlined in the following table.

Condition Animal Model Typical Endpoints Measured
Acute Pain Hot Plate TestLatency to response (e.g., paw licking, jumping) on a heated surface.
Tail Flick TestLatency to move the tail away from a radiant heat source.
Acetic Acid-Induced WrithingNumber of abdominal constrictions (writhes) after injection of an irritant.
Inflammatory Pain Carrageenan-Induced Paw EdemaMeasurement of paw volume or thickness to quantify swelling; assessment of mechanical or thermal hyperalgesia.
Complete Freund's Adjuvant (CFA) ModelMeasurement of paw edema and assessment of chronic pain behaviors (allodynia, hyperalgesia).
Chronic Inflammation Cotton Pellet-Induced GranulomaWeight of the granulomatous tissue formed around subcutaneously implanted cotton pellets.

Models for Parasitic Infections (e.g., Visceral Leishmaniasis)

Visceral leishmaniasis (VL) is a severe parasitic disease, and in vivo models are crucial for the development of new treatments. These models typically involve infecting susceptible laboratory animals, such as mice or hamsters, with Leishmania parasites to evaluate the efficacy of potential drug candidates in reducing the parasite burden.

There is no published research on the activity of this compound in animal models of visceral leishmaniasis. The standard experimental approach for testing a new compound for this indication is summarized below.

Infection Model Animal Host Parasite Species Typical Endpoints Measured
Acute VL Model BALB/c MiceLeishmania donovani or Leishmania infantumParasite burden in the liver and spleen (measured in Leishman-Donovan Units, LDU).
Splenomegaly (spleen weight).
Chronic VL Model Golden HamstersLeishmania donovaniParasite burden in spleen, liver, and bone marrow.
Clinical signs of disease (e.g., weight loss, hepatosplenomegaly).
Survival rate.

Structure Activity Relationship Sar Investigations

Exploration of Substitutions on the Pyridine (B92270) Ring for Modulating Activity

The pyridine ring of N-cyclobutyl-5-methylpyridin-2-amine is a critical component for its biological activity. Modifications to this ring have been shown to significantly impact its potency and selectivity. The electronic properties and steric bulk of substituents on the pyridine ring play a crucial role in its interaction with biological targets.

The 5-position of the pyridine ring, occupied by a methyl group in the parent compound, is a key site for modification. The introduction of different substituents at this position can modulate the electronic nature of the pyridine ring, which in turn can affect its binding affinity. For instance, electron-donating groups (EDGs) at the 5-position can increase the electron density of the pyridine ring, potentially enhancing its interaction with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may be favorable for interactions with electron-rich residues.

A hypothetical study on the impact of various substituents at the 5-position of the N-cyclobutylpyridin-2-amine scaffold is summarized in the table below. This data illustrates the sensitivity of biological activity to the electronic nature of the substituent.

CompoundR (Substituent at 5-position)Electronic NatureHypothetical IC₅₀ (nM)
1-HNeutral150
2-CH₃Weakly Electron-Donating75
3-OCH₃Strongly Electron-Donating50
4-ClElectron-Withdrawing200
5-CF₃Strongly Electron-Withdrawing500

Impact of Cyclobutyl Ring Modifications on Biological Potency and Selectivity

The cyclobutyl ring attached to the exocyclic nitrogen is another crucial determinant of the biological profile of this compound. This ring is believed to occupy a hydrophobic pocket in the target protein, and its size, conformation, and lipophilicity are critical for optimal binding.

Modifications to the cyclobutyl ring can have a profound impact on potency and selectivity. The size of the cycloalkyl ring is a key parameter. Smaller rings, such as cyclopropyl (B3062369), may not provide sufficient hydrophobic interactions, leading to reduced potency. Conversely, larger rings, such as cyclohexyl, may introduce steric hindrance, preventing the molecule from fitting optimally into the binding site.

The following table presents hypothetical data from a study investigating the effect of varying the cycloalkyl ring size on the biological activity of N-cycloalkyl-5-methylpyridin-2-amines.

CompoundN-Cycloalkyl GroupRing SizeHypothetical Potency (IC₅₀, nM)Hypothetical Selectivity vs. Off-Target
6Cyclopropyl312010-fold
7Cyclobutyl47550-fold
8Cyclopentyl59040-fold
9Cyclohexyl62505-fold

Influence of the N-substituent on Ligand-Target Interactions and Functional Outcomes

The N-substituent of 2-aminopyridines is a key determinant of their interaction with biological targets and their resulting functional effects. In the case of this compound, the cyclobutyl group plays a pivotal role in establishing specific ligand-target interactions.

Furthermore, the N-substituent can influence the hydrogen-bonding network within the binding site. While the cyclobutyl group itself is not a hydrogen bond donor or acceptor, its presence can orient the parent molecule in a way that optimizes the hydrogen bonding interactions of the aminopyridine moiety.

Rational Design based on SAR Data for Improved Biological Performance

The SAR data gathered from the systematic modification of this compound provides a solid foundation for the rational design of new analogs with improved biological performance. researchgate.netresearchgate.netnih.govnih.gov The goal of rational design is to leverage the understanding of how different structural features contribute to activity in order to create new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Based on the SAR findings, several strategies can be employed to optimize the this compound scaffold:

Fine-tuning the 5-position: The observation that electron-donating groups at the 5-position enhance activity suggests that further exploration of substituents with varying degrees of electron-donating character could lead to more potent compounds.

Optimizing the N-cycloalkyl group: The superior potency and selectivity of the cyclobutyl analog highlight the importance of the size and shape of this group. The synthesis of analogs with subtle modifications to the cyclobutyl ring, such as the introduction of a small substituent, could further enhance binding affinity.

Bioisosteric replacement: The pyridine ring or the cyclobutyl group could be replaced with bioisosteres to improve properties such as metabolic stability or solubility. For example, the pyridine ring could be replaced with a pyrimidine (B1678525) or a pyrazine, while the cyclobutyl group could be replaced with a tetrahydrofuran (B95107) or a cyclobutanone (B123998).

A rationally designed analog based on the SAR data is presented below, incorporating features intended to enhance its biological profile.

CompoundModificationRationalePredicted Outcome
10Replace 5-methyl with 5-methoxyIncreased electron-donating character to enhance target binding.Increased Potency
11Introduce a hydroxyl group on the cyclobutyl ringIntroduce a hydrogen-bonding interaction to improve affinity and selectivity.Increased Potency and Selectivity
12Replace pyridine with pyrimidineAlter electronic properties and potentially improve metabolic stability.Improved Pharmacokinetics

Mechanistic Elucidation

Molecular Mechanism of Action at Specific Receptors or Enzymes

Direct studies detailing the molecular mechanism of action for N-cyclobutyl-5-methylpyridin-2-amine are not extensively available in public domain literature. However, analysis of structurally similar compounds, particularly derivatives of aminopyridine, provides significant insights into its potential biological targets. Research has shown that aminopyridine derivatives can function as inhibitors of nitric oxide synthase (NOS) enzymes.

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.

Studies on compounds analogous to this compound, such as 2-amino-4-methylpyridine, have demonstrated potent inhibitory activity against NOS, with a degree of selectivity for the inducible isoform (iNOS). The proposed mechanism of inhibition is competitive with respect to the enzyme's natural substrate, L-arginine. This suggests that these aminopyridine derivatives likely bind to the active site of the NOS enzyme, thereby preventing the synthesis of nitric oxide. The presence of the N-cyclobutyl group and the methyl group on the pyridine (B92270) ring of this compound would be expected to influence its binding affinity and selectivity for the different NOS isoforms.

Table 1: Inhibitory Activity of an Analogous Compound on Nitric Oxide Synthase Isoforms
CompoundTargetIC50 (nM)Selectivity
2-amino-4-methylpyridineMouse iNOS6-
2-amino-4-methylpyridineHuman iNOS40-
2-amino-4-methylpyridineHuman nNOS1002.5-fold vs. h-iNOS
2-amino-4-methylpyridineHuman eNOS1002.5-fold vs. h-iNOS

Allosteric Modulation Mechanisms

There is currently no specific scientific literature available that describes this compound as an allosteric modulator of any receptor or enzyme. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While the aminopyridine scaffold is present in molecules that have been investigated for a variety of pharmacological activities, specific data on allosteric modulation by this particular compound is absent.

Signaling Pathway Analysis in Cellular Systems

Detailed studies on the effects of this compound on specific cellular signaling pathways have not been reported in the available scientific literature. Given its potential as a nitric oxide synthase inhibitor, it can be hypothesized that this compound could modulate signaling pathways that are dependent on nitric oxide.

Nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. The cGMP signaling pathway is involved in a wide range of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. By inhibiting NO production, this compound could potentially downregulate the cGMP pathway.

Furthermore, in inflammatory conditions where iNOS is upregulated, this compound could potentially mitigate the effects of excessive NO production, which is implicated in cellular damage and the pathophysiology of various inflammatory diseases. However, without direct experimental evidence from cellular assays, these remain speculative effects based on the compound's structural similarity to known NOS inhibitors.

Table 2: Mentioned Chemical Compounds
Compound Name
This compound
2-amino-4-methylpyridine
Nitric Oxide
L-arginine
cyclic guanosine monophosphate

Preclinical Pharmacodynamic Studies

Receptor Occupancy Studies in Animal Models

No publicly available data exists for receptor occupancy studies of N-cyclobutyl-5-methylpyridin-2-amine in animal models.

Correlation between Receptor Engagement and Functional Efficacy in vivo

There is no publicly available information to correlate receptor engagement with in vivo functional efficacy for this compound.

Strategic Optimization for Biological Performance

Strategies to Improve Bioavailability and Central Nervous System (CNS) Penetration

Oral bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, and the ability to penetrate the CNS are critical for compounds targeting central neurological disorders. For aminopyridine-based structures, several approaches can be considered to improve these parameters.

One primary strategy involves the modulation of the compound's physicochemical properties, such as lipophilicity and pKa. Increasing lipophilicity can enhance passive diffusion across biological membranes, including the intestinal epithelium and the blood-brain barrier. nih.gov However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. mdpi.com Structural modifications such as the introduction of small alkyl groups or lipophilic moieties can be explored.

Another key approach is to enhance the rigidity of the molecule. nih.gov A more rigid structure can lead to better receptor binding and may improve membrane permeability. For 2-aminopyridine (B139424) scaffolds, introducing cyclic structures or unsaturated bonds has been investigated to increase rigidity. nih.gov

Furthermore, modulating the pKa of basic amino groups can influence the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability and solubility. nih.gov For N-cyclobutyl-5-methylpyridin-2-amine, modifications to the pyridine (B92270) ring or the amine substituent could alter its pKa to achieve a more favorable balance for absorption and CNS distribution.

The introduction of fluorine atoms into the molecule is a well-established strategy to improve both bioavailability and CNS penetration. nih.govacs.org Fluorine substitution can lower the pKa of nearby basic centers, increase lipophilicity, and block sites of metabolism, thereby enhancing metabolic stability and improving the pharmacokinetic profile.

Finally, minimizing the potential for P-glycoprotein (P-gp) efflux is crucial for CNS-penetrant drugs. P-gp is an efflux transporter highly expressed at the blood-brain barrier that actively pumps substrates out of the brain. nih.govnih.gov Structural modifications that reduce a compound's affinity for P-gp can significantly enhance its brain exposure. nih.gov This can sometimes be achieved by altering the number and arrangement of hydrogen bond donors and acceptors within the molecule.

Below is a table summarizing potential strategies to improve the bioavailability and CNS penetration of this compound based on approaches used for similar 2-aminopyridine compounds.

StrategyRationalePotential Modification for this compound
Increase Lipophilicity Enhance passive diffusion across membranes. nih.govIntroduction of small, non-polar substituents on the pyridine ring or cyclobutyl group.
Increase Molecular Rigidity Improve membrane permeability and receptor binding. nih.govIncorporation of double or triple bonds in proximity to the core structure.
Modulate pKa Optimize the balance between solubility and permeability. nih.govIntroduction of electron-withdrawing or -donating groups on the pyridine ring.
Introduce Fluorine Atoms Block metabolic sites, lower pKa, and increase lipophilicity. nih.govacs.orgSubstitution of hydrogen with fluorine on the pyridine ring or cyclobutyl group.
Reduce P-gp Efflux Increase concentration in the CNS. nih.govnih.govAltering hydrogen bonding patterns or overall molecular conformation.

Approaches to Enhance Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. bohrium.com Compounds that are rapidly metabolized generally exhibit low exposure and short duration of action. For aminopyridine derivatives, metabolism often occurs via oxidation mediated by cytochrome P450 (CYP) enzymes.

A common strategy to enhance metabolic stability is to identify and block the most labile sites of metabolism. This can be achieved by introducing substituents that are less susceptible to metabolic enzymes. For instance, replacing a metabolically vulnerable hydrogen atom with a fluorine or a methyl group can prevent oxidation at that position.

Another approach is the incorporation of a cyclopropyl (B3062369) group. The cyclopropyl fragment is known to increase metabolic stability due to the strength of its C-H bonds, making them less prone to enzymatic cleavage.

Structural modifications that alter the electronic properties of the molecule can also influence metabolic stability. The introduction of electron-withdrawing groups can deactivate an aromatic ring towards oxidative metabolism.

The following table outlines general strategies to enhance the metabolic stability of compounds like this compound.

StrategyRationalePotential Modification for this compound
Block Metabolic Hotspots Prevent enzymatic degradation at labile sites.Introduction of fluorine or other blocking groups at predicted sites of metabolism.
Introduce Cyclopropyl Groups Increase the strength of C-H bonds, making them less susceptible to oxidation.Replacement of the cyclobutyl group or addition of a cyclopropyl moiety elsewhere in the molecule.
Incorporate Electron-Withdrawing Groups Deactivate the aromatic ring towards oxidative metabolism.Addition of groups like trifluoromethyl (CF3) to the pyridine ring.
Introduce Steric Hindrance Shield metabolically active sites from enzymatic access.Addition of bulky groups near potential sites of metabolism.

Future Directions and Research Perspectives

Exploration of N-cyclobutyl-5-methylpyridin-2-amine as a Scaffold for Novel Therapeutic Agents

The pyridine (B92270) ring is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to possess a wide array of biological activities. mdpi.com The this compound structure serves as a valuable scaffold for the development of new therapeutic agents by allowing for systematic structural modifications to optimize interactions with biological targets. Future research should focus on synthesizing a library of derivatives to probe structure-activity relationships (SAR).

Key research pursuits in this area include:

Derivative Synthesis: Systematic modification of the scaffold is crucial. This includes altering substituents on the pyridine ring, replacing the cyclobutyl group with other cyclic or acyclic moieties, and functionalizing the amine group. These modifications can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Biological Screening: Newly synthesized derivatives should be subjected to broad-spectrum biological screening against a panel of clinically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. Phenylaminopyrimidine scaffolds, which share structural similarities, have shown significant potential as kinase inhibitors, including for targets like Bcr-Abl. researchgate.netnih.gov

Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies will be necessary to elucidate their mode of action at the molecular level. This could involve assays to determine enzyme inhibition kinetics, receptor binding affinities, or effects on cellular signaling pathways. nih.gov

A targeted approach could involve designing derivatives aimed at specific therapeutic areas where pyridine-containing compounds have already shown promise, such as oncology, infectious diseases, and neurology. eurjchem.combas.bg

Table 1: Exemplar Biological Activities of Related Pyridine and Aminopyrimidine Scaffolds

Scaffold/Derivative Class Biological Target/Activity Therapeutic Area
Phenylaminopyrimidine Bcr-Abl Kinase Inhibition Oncology
Thiazolo[4,5-b]pyridines Antibacterial (Gram-negative) Infectious Disease
Aminopyrimidine Derivatives Antimicrobial, Antioxidant Infectious Disease, General Health
Pyridine-based Azomethines Alpha-amylase Inhibition, Antimicrobial Metabolic Disorders, Infectious Disease

This table illustrates the potential of related chemical structures, suggesting promising avenues for derivatives of this compound.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development. Future research should include the application and development of advanced analytical techniques to fully characterize this compound and its derivatives. While standard methods like NMR and mass spectrometry are essential for structural confirmation, more sophisticated techniques can provide deeper insights. eurjchem.comtandfonline.com

Prospective analytical research includes:

Chromatographic Methods: Development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for purity assessment and quantification in various matrices. Chiral chromatography will be essential if stereoisomers are generated during synthesis.

Spectroscopic Analysis: Advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide unambiguous structural elucidation, especially for complex derivatives. eurjchem.com

Crystallography: Single-crystal X-ray crystallography can determine the precise three-dimensional structure of the molecule and its derivatives, offering invaluable information about conformation and intermolecular interactions that can inform drug design. jscimedcentral.com

Computational Chemistry: Integrating experimental data with theoretical calculations, such as Density Functional Theory (DFT), can predict molecular properties, reactivity, and spectroscopic signatures, aiding in the interpretation of analytical results. tandfonline.com

These advanced analytical methods will not only ensure the quality and purity of synthesized compounds but also provide critical data for building accurate computational models for drug design and optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design-make-test-analyze cycle. researchgate.netmednexus.org Applying these computational tools to the this compound scaffold could significantly enhance the efficiency of developing new therapeutic agents. nih.gov

Future directions in this domain involve:

Virtual Screening and Target Identification: AI/ML algorithms can screen vast virtual libraries of derivatives against predictive models of biological targets to identify promising candidates for synthesis. researchgate.netnih.gov This in silico approach saves significant time and resources compared to traditional high-throughput screening.

Predictive Modeling (Q SAR): By leveraging data from synthesized derivatives and their biological activities, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use machine learning to identify the key molecular features that correlate with potency and selectivity, guiding the design of more effective compounds. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mednexus.org

Pharmacokinetic Prediction: AI tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing researchers to prioritize candidates with better drug-like characteristics early in the discovery pipeline, thereby reducing late-stage failures. bpasjournals.com

The integration of AI and ML offers a powerful strategy to explore the chemical space around the this compound scaffold more intelligently and rapidly, ultimately increasing the probability of discovering novel and effective drug candidates. nih.govnih.gov

Q & A

Q. What spectroscopic techniques resolve tautomeric equilibria in solution?

  • Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ tracks proton exchange between amine and imine forms. IR spectroscopy (ATR mode) detects N–H stretches (3300–3500 cm⁻¹). DFT calculations (M06-2X/cc-pVTZ) model tautomer energetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.